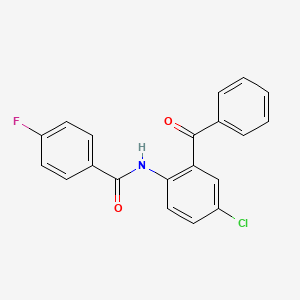

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide, also known as BCF, is a chemical compound that has been widely researched for its potential medical applications. BCF belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.

Applications De Recherche Scientifique

Catalytic Nucleophilic Substitution in Organic Synthesis

In the context of organic synthesis, the nucleophilic substitution of fluorobenzenes catalyzed by N-heterocyclic carbenes (NHCs) represents a critical area of research. This process allows the fluoro groups in fluorobenzenes to be replaced with aroyl groups derived from aromatic aldehydes, enabling the synthesis of polysubstituted benzophenones. Such transformations underscore the efficiency of NHCs as catalysts, highlighting their potential in facilitating complex organic reactions with significant precision and reduced catalyst loading, as demonstrated by Suzuki et al. (2008) in their work published in The Journal of Organic Chemistry (Suzuki et al., 2008).

Opto-Electrical Properties and Nonlinear Optical Applications

The synthesis and characterization of 2-fluoro-N,N-diphenylbenzamide (2FNNDPBA) reveal its potential in opto-electrical applications, including its role as a natural nonlinear optical (NLO) single crystal. Raveendiran et al. (2022) conducted a comprehensive study encompassing NMR, FT-IR, UV-Vis spectroscopic analyses, and DFT computational studies to explore the opto-electrical properties of 2FNNDPBA. Their findings, which include the material's significant NLO activity and thermal stability, suggest promising applications in photovoltaic efficiency modeling and ligand-protein interactions, as detailed in their publication in Green Processing and Synthesis (Raveendiran et al., 2022).

Amide-Directed C-H Fluorination

The amide-directed C-H fluorination mediated by iron, as explored by Groendyke et al. (2016), represents a significant advancement in the field of organofluorine chemistry. Their research outlines a mild methodology for the fluorination of benzylic, allylic, and unactivated C-H bonds, employing iron(II) triflate as a catalyst. This process demonstrates a broad substrate scope and functional group tolerance, offering a viable alternative to noble metal additives in achieving chemoselective fluorine transfer. The implications of such methodologies extend across synthetic chemistry, particularly in the development of fluorinated organic compounds, as presented in their publication in the Journal of the American Chemical Society (Groendyke et al., 2016).

Advanced Material Synthesis for Electronic and Optical Applications

The synthesis and analysis of bioactive benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide (CFBA), have opened new avenues in material science. Mary et al. (2020) have synthesized molecules exhibiting promising properties for use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection. Their work also delves into the non-linear optical (NLO) activity of these compounds, which could have significant implications for the development of new materials with enhanced optical properties, as discussed in their article in Chemical Papers (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMYFRWSIKUOJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2683756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)